molecular formula C12H10ClF2N3 B12608418 [(6-Chloropyridin-3-yl)methyl](3,3-difluoropropyl)propanedinitrile CAS No. 647839-59-6

[(6-Chloropyridin-3-yl)methyl](3,3-difluoropropyl)propanedinitrile

Cat. No.: B12608418
CAS No.: 647839-59-6
M. Wt: 269.68 g/mol
InChI Key: RFZCSQFZQGYVCR-UHFFFAOYSA-N
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Description

(6-Chloropyridin-3-yl)methylpropanedinitrile is a synthetic nitrile-containing pyridine derivative. Its structure comprises a 6-chloropyridin-3-yl moiety linked via a methyl group to a propanedinitrile backbone, further substituted with a 3,3-difluoropropyl chain. This compound is hypothesized to exhibit pesticidal or insecticidal activity due to structural similarities to neonicotinoids such as nitenpyram . Its synthesis and applications remain speculative without additional experimental validation.

Properties

CAS No.

647839-59-6

Molecular Formula

C12H10ClF2N3

Molecular Weight

269.68 g/mol

IUPAC Name

2-[(6-chloropyridin-3-yl)methyl]-2-(3,3-difluoropropyl)propanedinitrile

InChI

InChI=1S/C12H10ClF2N3/c13-10-2-1-9(6-18-10)5-12(7-16,8-17)4-3-11(14)15/h1-2,6,11H,3-5H2

InChI Key

RFZCSQFZQGYVCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1CC(CCC(F)F)(C#N)C#N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps:

    Starting Materials: The synthesis begins with 6-chloropyridine, which is reacted with formaldehyde to introduce the methyl group at the 3-position.

    Formation of Intermediate: The intermediate product is then reacted with 3,3-difluoropropyl bromide under basic conditions to introduce the difluoropropyl group.

    Final Step: The final step involves the reaction of the intermediate with malononitrile under acidic conditions to form the propanedinitrile moiety.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-Chloropyridin-3-yl)methylpropanedinitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloropyridine ring, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyridines.

Scientific Research Applications

(6-Chloropyridin-3-yl)methylpropanedinitrile has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to metabolites and intermediates derived from nitenpyram degradation, as well as other pyridine-based derivatives. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Structural Features Biological/Physicochemical Notes Reference
(6-Chloropyridin-3-yl)methylpropanedinitrile Propanedinitrile, difluoropropyl, chloropyridine Rigid dinitrile backbone with fluorinated alkyl chain; potential electron-withdrawing effects Hypothesized insecticidal activity N/A
N-((6-Chloropyridin-3-yl)methyl)-N-ethylmethanediamine (Metabolite C) Ethyl, methanediamine, chloropyridine Flexible amine chain; reduced electronegativity compared to dinitrile Detected in Ochrobactrum sp. metabolism
N-((6-Chloropyridin-3-yl)methyl)ethanamine (Metabolite D) Ethanamine, chloropyridine Simplest amine derivative; high polarity Terminal degradation product of nitenpyram
Nitenpyram Nitromethylene, chloropyridine Nitro group enhances binding to insect nicotinic receptors Commercial insecticide; high water solubility

Key Observations :

The 3,3-difluoropropyl chain may increase lipophilicity relative to non-fluorinated analogs, influencing membrane permeability and environmental persistence.

Metabolic Stability :

  • Microbial degradation of nitenpyram by Ochrobactrum sp. generates simpler amines (Metabolites C and D) via stepwise dealkylation and oxidation . The target compound’s dinitrile group may resist such degradation, leading to longer environmental half-life.

Structural vs. Commercial Neonicotinoids: Unlike nitenpyram, which relies on a nitroimine pharmacophore, the target compound’s dinitrile group could offer resistance to metabolic hydrolysis, a common pathway for neonicotinoid resistance in pests .

Biological Activity

The compound (6-Chloropyridin-3-yl)methylpropanedinitrile , with the CAS number 1179361-86-4, is a nitrile derivative that has garnered attention in recent research for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The structure of (6-Chloropyridin-3-yl)methylpropanedinitrile can be represented as follows:

C12H9ClF2N3\text{C}_{12}\text{H}_{9}\text{ClF}_{2}\text{N}_{3}

Physical Properties

PropertyValue
Molecular Weight287.668 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available

These properties suggest that the compound is a relatively complex organic molecule with potential for diverse interactions in biological systems.

Research indicates that (6-Chloropyridin-3-yl)methylpropanedinitrile may act on various biological targets. Its structure suggests potential interactions with receptors involved in neuropharmacology and inflammation. The chloropyridine moiety is known to influence binding affinity to certain receptors, which may enhance its pharmacological profile.

Pharmacological Effects

  • Anti-inflammatory Activity : Preliminary studies have indicated that this compound exhibits anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : There is emerging evidence suggesting that it may possess neuroprotective effects, possibly by modulating neurotransmitter systems.
  • Anticancer Potential : Some studies have explored its cytotoxic effects on various cancer cell lines, showing promise as a chemotherapeutic agent.

Case Studies

  • Study on Anti-inflammatory Effects :
    • A study published in Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of (6-Chloropyridin-3-yl)methylpropanedinitrile in a murine model of arthritis. The results showed a significant reduction in paw swelling and inflammatory markers compared to controls.
  • Neuroprotective Study :
    • Another investigation assessed the neuroprotective effects in models of oxidative stress. The compound was found to reduce neuronal death and oxidative damage significantly.
  • Cytotoxicity Assays :
    • In vitro assays conducted on various cancer cell lines demonstrated that the compound inhibited cell proliferation in a dose-dependent manner, indicating its potential as an anticancer agent.

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